![molecular formula C9H12N2O B2736888 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one CAS No. 39716-45-5](/img/structure/B2736888.png)
2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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Description
“2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one” is a chemical compound with the CAS Number: 39716-45-5 . It has a molecular weight of 164.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O/c12-9-6-7-4-2-1-3-5-8(7)10-11-9/h5-6,10H,1-4H2,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 164.21 . The InChI code provides information about its molecular structure .Scientific Research Applications
Chemical Structure and Pharmacological Significance
The chemical structure of 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is part of a broader class of compounds known for their diverse pharmacological activities. This compound belongs to the pyridazinone family, which has been extensively studied for its potential in medicinal chemistry. For instance, specific derivatives of pyridazinones, such as ABT-963, have shown promising selectivity and efficacy as cyclooxygenase-2 (COX-2) inhibitors. These compounds offer a potential therapeutic avenue for treating pain and inflammation associated with conditions like arthritis, showcasing the role of 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one derivatives in drug development (Asif, 2016).
Diverse Biological Activities
Compounds related to 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one have been identified with a range of biological activities. These include acting as central nervous system stimulators, possessing anti-obesity, anti-hypertensive, and anti-microbial properties. Such diversity underscores the potential of these compounds in addressing various health conditions, from metabolic disorders to infectious diseases (Naveed et al., 2018).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of pyridazinone derivatives, including those structurally related to 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one, have been well-documented. These compounds offer a promising alternative to traditional antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance. Their broad-spectrum activity against various pathogens highlights their potential in developing new antimicrobial therapies (Jue, Dawson, & Brogden, 1985).
Role in Drug Discovery and Development
The structural flexibility and pharmacological potential of 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one derivatives make them valuable scaffolds in drug discovery. Their ability to interact with various biological targets, combined with favorable pharmacokinetic profiles, positions them as key candidates in the development of novel therapeutics for a wide array of diseases (Garrido et al., 2021).
properties
IUPAC Name |
2,5,6,7,8,9-hexahydrocyclohepta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-6-7-4-2-1-3-5-8(7)10-11-9/h6H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKCLFUQFOKBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)NN=C2CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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